Fenuron tca

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

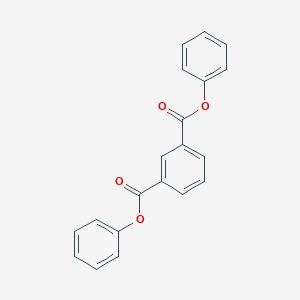

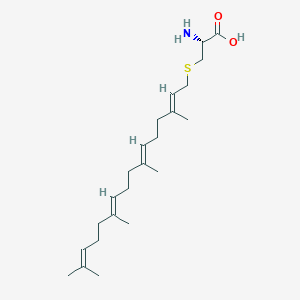

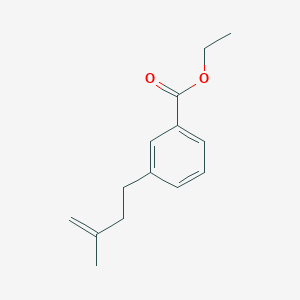

Fenuron trichloroacetate is a herbicide belonging to the phenylurea class. It is primarily used for controlling woody plants and broadleaf weeds. The compound is known for its effectiveness in agricultural applications, particularly in managing unwanted vegetation in various crops .

Mechanism of Action

Target of Action

Fenuron TCA, also known as fenuron trichloroacetate, is a type of herbicide that primarily targets photosystem II . Photosystem II is a crucial component of the photosynthetic process in plants, responsible for the initial stages of light-dependent reactions. By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . It blocks the electron flow from water to plastoquinone, which is an essential step in photosynthesis. This blockage prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP and NADPH, which are necessary for the synthesis of organic molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic pathway. Specifically, it inhibits the electron transport chain in photosystem II, which is a crucial part of the light-dependent reactions in photosynthesis . This inhibition disrupts the production of ATP and NADPH, leading to a decrease in the synthesis of organic molecules necessary for the plant’s growth and survival .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the necessary energy and organic molecules for its growth and survival. This leads to the wilting and eventual death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the absorption and distribution of the herbicide. Additionally, environmental conditions such as temperature and rainfall can impact the herbicide’s effectiveness . .

Biochemical Analysis

Biochemical Properties

Fenuron TCA interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit photosynthetic electron transport, which suggests that it interacts with proteins involved in this process

Cellular Effects

The cellular effects of this compound are primarily related to its role as a herbicide. It inhibits photosynthesis, which can have a significant impact on cell function . This could potentially affect cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of photosynthetic electron transport at the photosystem II This suggests that it may bind to proteins involved in this process, leading to enzyme inhibition It could also potentially cause changes in gene expression related to photosynthesis

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. It is known that this compound is less toxic to fish than other similar compounds

Metabolic Pathways

Given its role as a photosynthetic electron transport inhibitor, it is likely involved in pathways related to photosynthesis

Subcellular Localization

Given its role as a photosynthetic electron transport inhibitor, it may be localized to the chloroplasts in plant cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenuron trichloroacetate can be synthesized through the reaction of fenuron with trichloroacetic acid. The process involves the formation of a trichloroacetate ester from fenuron, which is achieved under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of fenuron trichloroacetate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Fenuron trichloroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert fenuron trichloroacetate into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylurea derivatives, while reduction can produce simpler urea compounds .

Scientific Research Applications

Fenuron trichloroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the behavior of phenylurea herbicides and their interactions with various reagents.

Biology: Research on fenuron trichloroacetate includes its effects on plant physiology and its potential impact on non-target species.

Medicine: While primarily an agricultural chemical, studies have explored its potential effects on human health and its role in environmental toxicology.

Comparison with Similar Compounds

Diuron: Another phenylurea herbicide with similar applications but different chemical properties.

Monuron: Used for similar purposes but has a different molecular structure.

Uniqueness: Fenuron trichloroacetate is unique in its specific combination of effectiveness, environmental persistence, and relatively low toxicity to non-target species compared to other phenylurea herbicides. Its ability to control a wide range of woody plants and broadleaf weeds makes it a valuable tool in agricultural management .

Properties

CAS No. |

4482-55-7 |

|---|---|

Molecular Formula |

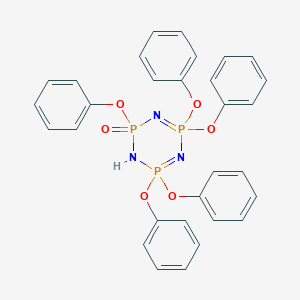

C11H13Cl3N2O3 |

Molecular Weight |

327.6 g/mol |

IUPAC Name |

1,1-dimethyl-3-phenylurea;2,2,2-trichloroacetic acid |

InChI |

InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) |

InChI Key |

XDWSZOWLJIWERG-UHFFFAOYSA-N |

SMILES |

C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

1.1-Dimethyl-3-phenylurea trichloroacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the combination of Fenuron and TCA effective as a herbicide?

A: The research paper states that combining Fenuron and Trichloroacetic acid results in a synergistic effect on rice plants. [] This means their combined herbicidal activity is greater than the sum of their individual effects. While the exact mechanism behind this synergy isn't explored in the provided paper, it suggests that these two compounds likely target different pathways involved in plant growth and development. Further research is needed to fully understand the molecular mechanisms underpinning this synergistic interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)